Class-Level Alkaline Phosphatase Inhibitory Potency of the N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Scaffold
The scaffold shared by CAS 921130-80-5 has demonstrated potent alkaline phosphatase inhibition in the congeneric series reported by Iqbal et al. (2019). The most active analog in that series, compound 6i, achieved an IC50 of 0.420 μM against the target enzyme, representing a 6.7-fold improvement over the standard inhibitor KH2PO4 (IC50 = 2.80 μM) [1]. The target compound (921130-80-5) differs from 6i by carrying a 4-fluoro substituent on the benzamide ring and an ethylthio rather than the optimized alkylthio group at position 5, making its specific potency uncharacterized but placing it within a scaffold for which sub-micromolar inhibition is achievable [1].
| Evidence Dimension | In vitro alkaline phosphatase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; scaffold representative (compound 6i) IC50 = 0.420 μM [1] |
| Comparator Or Baseline | Standard inhibitor KH2PO4 IC50 = 2.80 μM [1] |
| Quantified Difference | Scaffold representative achieves 6.7-fold greater potency than standard (class-level inference only; not measured for CAS 921130-80-5) |
| Conditions | In vitro enzymatic assay; alkaline phosphatase (PDB ID 1EW2); compound series 6a–6i [1] |
Why This Matters
Establishes the scaffold as a validated chemotype for alkaline phosphatase inhibition, providing a structurally precedented basis for prioritizing CAS 921130-80-5 in phosphatase-targeted screening campaigns.
- [1] Iqbal Z, Ashraf Z, Hassan M, et al. Synthesis and docking studies of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues as potential alkaline phosphatase inhibitors. Drug Dev Res. 2019;80(5):646-654. doi:10.1002/ddr.21542 View Source
